![molecular formula C15H13BrN2O4 B229660 N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B229660.png)
N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide is not fully understood. However, it is believed that this compound may work by interacting with specific receptors or enzymes in the body. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions. Additionally, this compound has been shown to have antioxidant properties, which may make it useful in preventing cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for certain receptors or enzymes, which makes it useful for studying specific biological processes. However, there are also limitations to using this compound in lab experiments. For example, the synthesis method is complex and may be difficult for some researchers to replicate.
Orientations Futures
There are many potential future directions for research involving N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide. One area of interest is the development of new drugs based on the structure of this compound. Additionally, researchers are continuing to explore the potential uses of this compound in the study of various biochemical and physiological processes. Finally, there is interest in developing new synthesis methods that may make this compound more accessible to researchers.
Méthodes De Synthèse
The synthesis of N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide involves a multi-step process that requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires careful attention to detail.
Applications De Recherche Scientifique
N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide has been used in a variety of scientific research applications. One of the most promising areas of research involves the study of biochemical and physiological processes. This compound has been shown to have a variety of effects on these processes, and researchers are continuing to explore its potential uses in this area.
Propriétés
Formule moléculaire |
C15H13BrN2O4 |
|---|---|
Poids moléculaire |
365.18 g/mol |
Nom IUPAC |
N//'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide |
InChI |
InChI=1S/C15H13BrN2O4/c1-22-13-7-9(6-11(16)14(13)20)8-17-18-15(21)10-4-2-3-5-12(10)19/h2-8,17,19H,1H3,(H,18,21)/b9-8- |
Clé InChI |
GHHVPJQFKBFABQ-HJWRWDBZSA-N |
SMILES isomérique |
COC1=C/C(=C\NNC(=O)C2=CC=CC=C2O)/C=C(C1=O)Br |
SMILES |
COC1=CC(=CNNC(=O)C2=CC=CC=C2O)C=C(C1=O)Br |
SMILES canonique |
COC1=CC(=CNNC(=O)C2=CC=CC=C2O)C=C(C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)
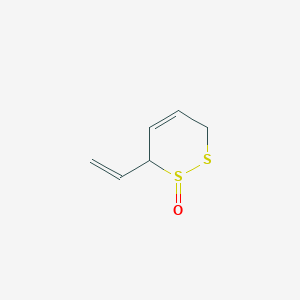
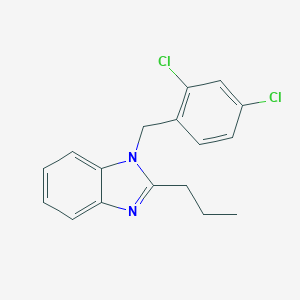

![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
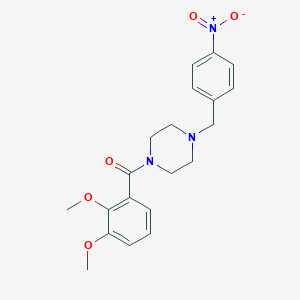
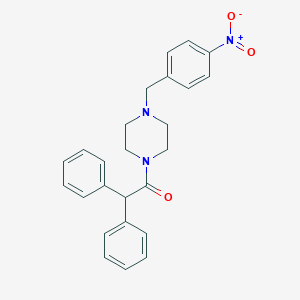
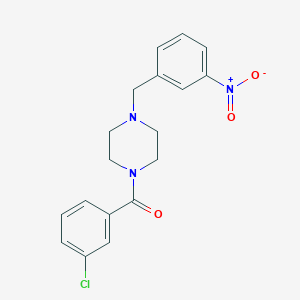
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)